![molecular formula C20H21N3O2S B2885692 (E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1396889-89-6](/img/structure/B2885692.png)

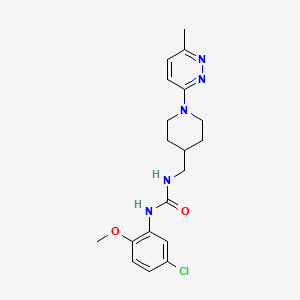

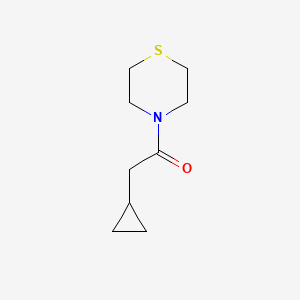

(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MSB and belongs to the class of benzimidazole derivatives.

Scientific Research Applications

Organocatalysis and Ring-Opening Reactions

Imidazole-based zwitterionic salts have been demonstrated as efficient organocatalysts for regioselective ring-opening of aziridines by various nucleophiles. This methodology is applicable to gram-scale synthesis, emphasizing the role of imidazole derivatives in facilitating complex organic transformations (Ghosal et al., 2016).

Diazotransfer Agents

Imidazole-1-sulfonyl azide hydrochloride is highlighted for its efficiency as a "diazo donor" in the conversion of primary amines into azides and activated methylene substrates into diazo compounds. Its shelf-stable, crystalline form and cost-effectiveness make it valuable for synthesis applications (Goddard-Borger & Stick, 2007).

Antiulcer Agents

The synthesis and evaluation of imidazo[1,2-a]pyridines as potential antiulcer agents demonstrate the therapeutic applications of imidazole derivatives. Although the tested compounds did not show significant antisecretory activity, several exhibited good cytoprotective properties (Starrett et al., 1989).

Iridium(III)-Catalyzed Synthesis

An Ir-catalyzed annulation of imidamides with sulfonyl azides for the synthesis of 1,2-disubstituted benzimidazoles showcases the utility of imidazole and sulfonyl azide derivatives in producing compounds significant for organic synthesis and drug discovery. This method features high regioselectivity and efficiency (Xu et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition properties, demonstrating the importance of these compounds in protecting metals against corrosion. This research highlights the multifunctional applications of benzimidazole derivatives beyond pharmaceuticals (Ammal et al., 2018).

properties

IUPAC Name |

6-methyl-2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14-3-6-16(7-4-14)9-10-26(24,25)23-12-17(13-23)20-21-18-8-5-15(2)11-19(18)22-20/h3-11,17H,12-13H2,1-2H3,(H,21,22)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPSUVSDTITXSD-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC4=C(N3)C=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC4=C(N3)C=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2885612.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2885613.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885614.png)

![1'-Benzyl-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2885617.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885625.png)